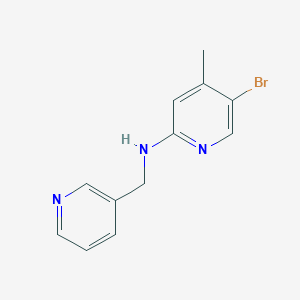
5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine
Vue d'ensemble
Description
5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine is a heterocyclic compound that features a bromine atom, a methyl group, and a pyridin-3-ylmethyl substituent on a pyridin-2-amine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Suzuki Cross-Coupling Reaction: This compound undergoes a Suzuki cross-coupling reaction with pyridin-3-ylmethylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in 5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the nitrogen atoms in the pyridine rings.
Coupling Reactions: The compound can undergo further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, THF, or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted pyridines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine is used as a building block for the synthesis of more complex heterocyclic compounds. It is particularly useful in the development of ligands for coordination chemistry and catalysis .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine.
4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine: Lacks the bromine atom, which affects its reactivity and applications.
6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine: A more complex derivative with additional functional groups.
Uniqueness
The presence of both a bromine atom and a pyridin-3-ylmethyl group in this compound makes it unique. This combination of substituents provides a balance of reactivity and stability, making it versatile for various applications in research and industry.
Propriétés
IUPAC Name |
5-bromo-4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c1-9-5-12(16-8-11(9)13)15-7-10-3-2-4-14-6-10/h2-6,8H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNOHCOAMHZEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525244.png)
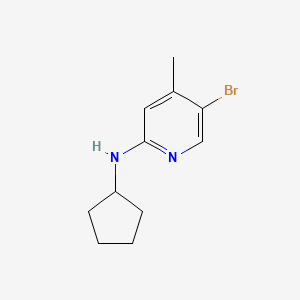
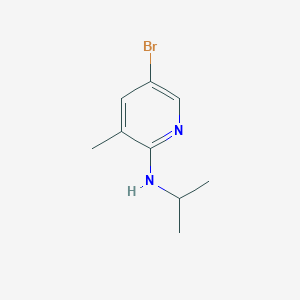
![3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1525251.png)
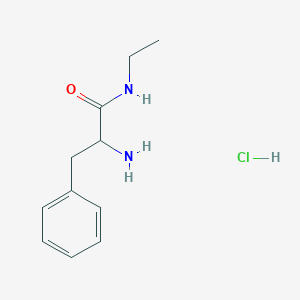
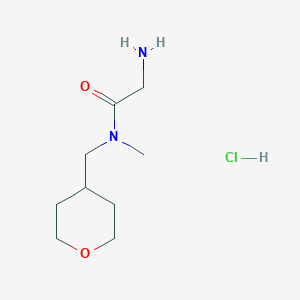
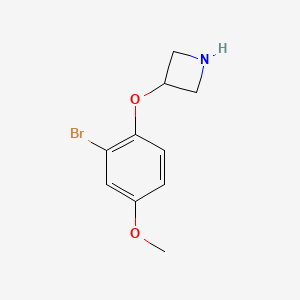
![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1525257.png)
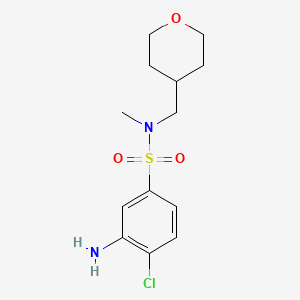
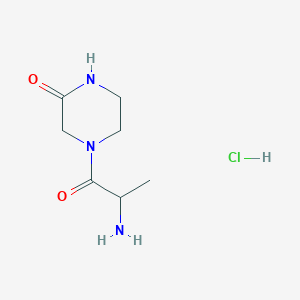
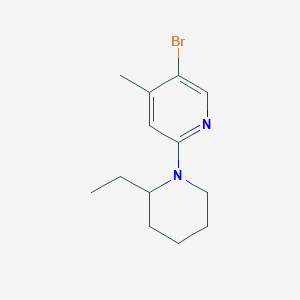
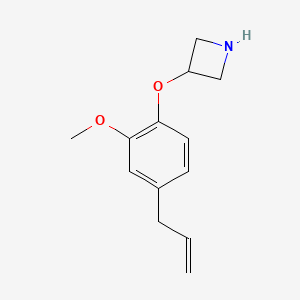

![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1525267.png)
